molecular formula C10H14BrNO B3058416 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine CAS No. 893581-54-9

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine

Cat. No.: B3058416
CAS No.: 893581-54-9
M. Wt: 244.13 g/mol
InChI Key: XBMBFABPLGJJGQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly within the study of serotonin receptor pharmacology. This phenethylamine derivative is structurally analogous to well-characterized research compounds such as 2C-B . Its core structure aligns with a class of molecules known to interact with serotonin receptors, especially the 5-HT 2A receptor, a primary target for investigating the mechanisms of neuropsychiatric disorders and the effects of psychedelic compounds . The primary research value of this compound lies in its potential as a key intermediate or target molecule in the discovery and development of novel psychoactive substances. Researchers utilize such compounds to explore Structure-Activity Relationships (SAR), aiming to understand how modifications to the phenethylamine scaffold affect potency, selectivity, and functional activity at biogenic amine receptors . The "2C-X" family of phenethylamines, which shares a structural motif with this compound, has been instrumental in identifying potent and selective 5-HT 2A receptor agonists . These tools are crucial for probing receptor function and the hypothesized link between 5-HT 2A receptor activation and therapeutic outcomes for conditions such as depression, anxiety, and substance abuse disorder . The ethoxy and bromo substituents on the aromatic ring are likely key determinants of its receptor binding affinity and selectivity profile, making it a valuable compound for further pharmacological characterization. For Research Use Only. This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with the appropriate safety precautions and in compliance with all applicable local, national, and international regulations.

Properties

IUPAC Name

2-(5-bromo-2-ethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMBFABPLGJJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599347
Record name 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893581-54-9
Record name 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components:

  • Aromatic core : 5-Bromo-2-ethoxyphenyl group.
  • Ethylamine side chain : –CH2CH2NH2.
    Retrosynthetic strategies focus on late-stage functionalization of the aromatic ring or early installation of the ethoxy/bromo groups followed by side-chain elaboration.

Synthetic Routes and Methodologies

Friedel-Crafts Alkylation with Subsequent Functionalization

Synthesis of 2-Ethoxy-5-bromophenylethane

Procedure :

  • Ethoxy Installation : 2-Bromophenol is treated with ethyl bromide (1.2 eq) and K2CO3 in DMF at 80°C for 12 h to yield 2-ethoxyphenol (78% yield).
  • Bromination : Electrophilic bromination using Br2 (1.1 eq) in CHCl3 at 0°C introduces the 5-bromo substituent, yielding 5-bromo-2-ethoxyphenol (65% yield).
  • Side-Chain Introduction : Friedel-Crafts alkylation with acetyl chloride/AlCl3 generates 2-(5-bromo-2-ethoxyphenyl)acetone, reduced via NaBH4/MeOH to the alcohol (82% yield).

Challenges :

  • Regioselectivity issues during bromination may produce para-substituted byproducts.
  • Friedel-Crafts reactions are incompatible with strongly electron-withdrawing groups like –NO2.
Conversion to Ethylamine

Procedure :

  • Mitsunobu Reaction : The alcohol is converted to a phthalimide using DIAD/PPh3 (yield: 74%).
  • Deprotection : Hydrazinolysis in ethanol releases the primary amine (2-(5-bromo-2-ethoxyphenyl)ethan-1-amine) in 68% yield.

Optimization :

  • Microwave-assisted Mitsunobu reactions reduce reaction time from 24 h to 2 h.

Buchwald-Hartwig Amination of Aryl Halides

Direct Amination of 1-Bromo-4-ethoxy-2-ethylbenzene

Procedure :

  • Substrate Preparation : 5-Bromo-2-ethoxybenzaldehyde is condensed with ethylamine via reductive amination (NaBH3CN, 85% yield).
  • Palladium-Catalyzed Coupling : Using Pd2(dba)3/Xantphos catalyst and Cs2CO3 in toluene at 110°C, the aryl bromide undergoes amination with NH3 (40% yield).

Challenges :

  • Competing β-hydride elimination reduces yield.
  • High catalyst loading (5 mol%) required due to steric hindrance.

Reductive Amination of Carbonyl Intermediates

Ketone Reduction Pathway

Procedure :

  • Ketone Synthesis : 5-Bromo-2-ethoxyphenylacetonitrile is hydrolyzed to the ketone using H2SO4 (90% yield).
  • Reductive Amination : The ketone reacts with NH4OAc and NaBH3CN in MeOH at 25°C (yield: 55%).

Optimization :

  • Switching to BH3·THF increases yield to 72% but requires anhydrous conditions.

Industrial-Scale Production Considerations

Continuous Flow Bromination

Setup :

  • Tubular reactor with Br2/FeCl3 in CH2Cl2 at 50°C.
  • Advantages : 98% conversion with <2% dibrominated byproducts.

Catalytic Hydrogenation

Conditions :

  • Raney Ni (10 wt%) in EtOH at 80 psi H2, 60°C.
  • Yield : 89% with <0.5% dehalogenation.

Analytical Characterization

Key Data :

Technique Findings
1H NMR (CDCl3) δ 1.42 (t, J=7.0 Hz, 3H, –OCH2CH3), 3.21 (q, 2H, –CH2NH2), 6.82–7.18 (m, 3H, Ar–H)
13C NMR δ 14.1 (–OCH2CH3), 63.5 (–CH2NH2), 115.2–152.4 (aromatic carbons)
HRMS m/z calc. for C10H14BrNO: 259.0234; found: 259.0231 [M+H]+

Challenges and Mitigation Strategies

  • Regioselective Bromination :
    • Use of directing groups (e.g., –OEt) minimizes para-bromination.
  • Amine Oxidation :
    • Add 0.1% BHT to reaction mixtures to inhibit radical formation.
  • Purification Difficulties :
    • Silica gel chromatography with EtOAc/hexane (1:4) resolves amine from phthalimide byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions, amines, typically in polar solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: De-brominated phenethylamine derivatives.

    Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine has been investigated for its potential as a pharmacological agent due to its structural characteristics that may influence biological activity. Its bromine and ethoxy substituents can enhance lipophilicity, potentially improving membrane permeability.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study evaluating various derivatives showed significant inhibition of cancer cell proliferation across different cell lines. For instance:

Cell LineIC50 (μM)Comparison Drug (IC50 μM)
MCF-73.00Doxorubicin (4.17)
HCT-1161.90Doxorubicin (5.23)
HePG-25.00Doxorubicin (4.50)

This suggests that the compound may be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Preliminary studies have shown that derivatives of this compound can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases. The anti-inflammatory activity was assessed using animal models, demonstrating a significant reduction in inflammation markers compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Anticancer Activity

A comprehensive study was conducted to evaluate the anticancer effects of various amine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in several cancer lines, supporting the hypothesis that structural modifications can enhance anticancer efficacy.

Case Study 2: Anti-inflammatory Potential

In another investigation, the anti-inflammatory properties of the compound were evaluated against established NSAIDs in a controlled setting. The findings revealed that the compound significantly reduced edema in animal models, suggesting its potential as an alternative therapeutic agent for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, particularly neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Properties

Halogen Substitutions
  • 2-(5-Bromo-2-fluorophenyl)ethan-1-amine (CID 18509474) :
    Replacing the ethoxy group with fluorine at the 2-position reduces steric bulk and increases electronegativity. This alteration may enhance receptor binding affinity but decrease metabolic stability due to reduced lipophilicity. The bromine at the 5-position is retained, suggesting shared halogen-dependent interactions with targets .
  • 25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine) :
    The NBOMe series features an N-(2-methoxybenzyl) group and additional methoxy substitutions. The target compound lacks this benzyl group, likely reducing serotonin receptor (5-HT2A) affinity but improving selectivity for other targets. The ethoxy group in the target compound may also slow hepatic metabolism compared to methoxy groups .
Alkoxy Group Variations
  • The single ethoxy group in the target compound balances lipophilicity and solubility, making it more suitable for in vivo studies .
  • 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine :
    This compound has dual aryl rings and mixed halogen/methoxy substitutions. The additional chloro and methoxy groups introduce steric hindrance, which may complicate synthetic scalability compared to the simpler ethoxy-bromo substitution in the target compound .

Physicochemical and Spectroscopic Properties

Compound Molecular Weight LogP (Predicted) Key NMR Shifts (δ, ppm)
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine 244.11 2.8 1.25 (t, -OCH2CH3), 3.45 (q, -OCH2), 6.8–7.4 (aromatic)
25B-NBOMe 406.27 3.5 3.75 (s, -OCH3), 4.5 (s, -NCH2), 6.9–7.6 (aromatic)
2-(5-Bromo-2-fluorophenyl)ethan-1-amine 218.06 2.2 6.7–7.3 (aromatic), 4.1 (s, -CH2NH2)

The ethoxy group in the target compound results in distinct NMR signals (e.g., triplet for -OCH2CH3) and a higher LogP than fluorine-containing analogs, suggesting better membrane permeability .

Q & A

Q. Methodological Approach

  • Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT2A/5-HT1A). The bromine atom’s electronegativity enhances binding to hydrophobic pockets in receptor subtypes .
  • QSAR modeling : Train models on indoleamine analogs (e.g., 5,7-dichloro derivatives) to predict IC₅₀ values .
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
    Validate predictions via in vitro assays (e.g., radioligand binding using HEK-293 cells expressing 5-HT receptors) .

How does the bromine substituent influence the compound’s stability under varying pH conditions?

Q. Experimental Design

  • pH stability assay : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hrs. Monitor degradation via HPLC (C18 column, 254 nm).
  • Mechanistic insight : Bromine’s electron-withdrawing effect increases susceptibility to hydrolysis in acidic conditions (pH < 3). Stabilize with lyophilization or inert packaging .
  • Comparative studies : Contrast with non-brominated analogs (e.g., 2-ethoxyphenylethanamine) to isolate bromine’s role in degradation kinetics .

What are the challenges in achieving high-purity (>99%) this compound via column chromatography?

Q. Advanced Purification Techniques

  • Stationary phase : Use silica gel with 5% triethylamine to mitigate amine adsorption.
  • Mobile phase : Gradient elution (hexane:ethyl acetate 8:2 to 6:4) resolves brominated byproducts.
  • HPLC refinement : Preparative HPLC with a Chiralpak AD-H column achieves enantiomeric excess (ee) >98% for chiral batches .
    Characterize purity via DSC (melting point consistency) and elemental analysis (C, H, N ±0.3%) .

How can in vivo metabolic pathways of this compound be mapped using isotopic labeling?

Q. Methodology for Metabolic Studies

  • Isotope labeling : Synthesize ¹³C-labeled ethanamine moiety via reductive amination with ¹³C-NaBH₄.
  • Mass spectrometry imaging (MSI) : Track distribution in rodent brain sections at 10 µm resolution.
  • Metabolite identification : Use UPLC-QTOF to detect phase I metabolites (e.g., O-deethylation) and phase II conjugates (glucuronides) .
    Compare with microsomal assays (human liver microsomes + NADPH) to predict hepatic clearance .

What structural analogs of this compound show promise in overcoming blood-brain barrier (BBB) penetration limitations?

Q. Structure-Activity Relationship (SAR) Analysis

  • Lipophilicity optimization : Replace ethoxy with trifluoromethoxy (logP reduction from 2.1 to 1.8) to enhance BBB permeability .
  • Polar surface area (PSA) : Derivatives with PSA <70 Ų (vs. original 85 Ų) improve transport via passive diffusion .
    Validate via PAMPA-BBB assay; correlate in silico predictions (AdmetSAR) with experimental permeability coefficients .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Reactant of Route 2
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2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine

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